Lipophilicity Comparison: Calculated LogP of 2,2,2-Trifluoroethyl N-(4-phenylphenyl)carbamate vs. Ortho-Substituted Isomer
The lipophilicity of 2,2,2-trifluoroethyl N-(4-phenylphenyl)carbamate is quantified by a calculated logP value of 4.43, which is notably higher than that of its ortho-substituted isomer, 2,2,2-trifluoroethyl [1,1‘-biphenyl]-2-ylcarbamate . This difference arises from the para-substitution pattern, which reduces steric hindrance and allows for more effective hydrophobic packing compared to the ortho-analog, which has a calculated logP of approximately 4.0 (estimated from structurally similar ortho-carbamates) [1].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 4.43 (calculated logP) |
| Comparator Or Baseline | Ortho-substituted isomer (2,2,2-trifluoroethyl [1,1'-biphenyl]-2-ylcarbamate) ~4.0 (estimated) |
| Quantified Difference | ~0.43 logP units higher |
| Conditions | Calculated using standard physicochemical property prediction methods; specific software not disclosed. |
Why This Matters
Higher logP indicates greater membrane permeability and potential for blood-brain barrier penetration, a critical differentiator for central nervous system-targeting probes or drug candidates.
- [1] ChemSrc. 2,2,2-Trifluoroethyl [1,1'-biphenyl]-2-ylcarbamate Property Data. CAS 1087788-51-9. View Source
